2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that features a unique combination of furan, thiophene, and thiazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include furan-2-carbaldehyde, thiophene derivatives, and thiazolopyrimidine precursors. The key steps in the synthesis may involve condensation reactions, cyclization, and esterification under controlled conditions .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. The scalability of the process would also be a critical factor in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl group in the thiazolopyrimidine moiety can be reduced to an alcohol.
Substitution: The methoxyethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group may produce alcohol derivatives .
Scientific Research Applications
2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The furan and thiophene rings can participate in π-π interactions with aromatic residues in proteins, while the thiazolopyrimidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring and a thiol group, used in flavor and fragrance industries.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A Schiff base derivative with potential biological activity.
2-Furanmethanethiol: An organic compound with a furan ring and a sulfanylmethyl group.
Uniqueness
2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of furan, thiophene, and thiazolopyrimidine moieties.
Properties
CAS No. |
618072-29-0 |
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Molecular Formula |
C20H18N2O5S2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-methoxyethyl (2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H18N2O5S2/c1-12-16(19(24)27-9-8-25-2)17(14-6-4-10-28-14)22-18(23)15(29-20(22)21-12)11-13-5-3-7-26-13/h3-7,10-11,17H,8-9H2,1-2H3/b15-11- |
InChI Key |
BYKLUUYGMWELTD-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=CO3)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
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